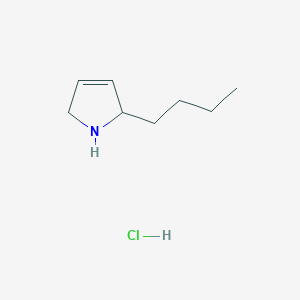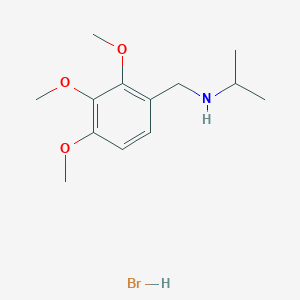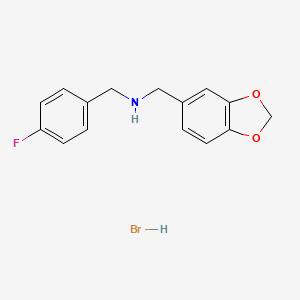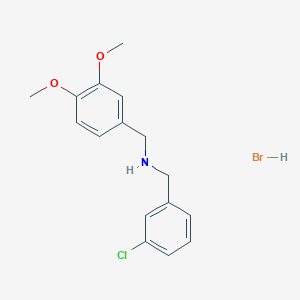
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride
説明
“2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” is a chemical compound with the molecular formula C8H16ClN . It is also known as "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the condensation of carboxylic acids with substituted amines . For instance, “N-Boc-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrole compounds, such as “this compound”, are known to undergo a variety of chemical reactions. For example, they can participate in the Paal-Knorr pyrrole condensation, a reaction that allows the synthesis of N-substituted pyrroles .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 161.67 and a density of 0.981 g/mL at 25 °C .科学的研究の応用
Coordination Chemistry
The lithiation of 2,5-di(tert-butyl)pyrrole, a related compound to 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride, has been studied for its coordination chemistry. This research found that such compounds are monomeric in both solution and solid states and can participate in complex coordination reactions with other metals (Westerhausen et al., 1998).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, which share a core structure with this compound, have been shown to act as effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications of similar compounds in protecting metals from corrosion (Zarrouk et al., 2015).
Material Science
Compounds like this compound have been used in the synthesis of highly luminescent polymers, indicating their potential utility in material science, particularly in the development of new photoluminescent materials (Zhang & Tieke, 2008).
Chemical Synthesis
The compound has been utilized in chemical synthesis processes. For instance, its derivatives have been used in the enantiospecific synthesis of complex organic compounds, demonstrating its utility as a building block in organic chemistry (Jefford et al., 1994).
Tobacco Industry
A derivative of this compound has been used in the tobacco industry for enhancing aroma quality and reducing irritancy in cigarette smoke (Fu Pei-pei, 2013).
Electrochemistry
The compound has applications in electrochemistry, as seen in studies involving its derivatives in electrochemical reactions and characterizations (Yahyaei et al., 2017).
作用機序
Mode of Action
It’s structurally similar to n-boc-2,5-dihydro-1h-pyrrole, which is used in the synthesis of ß-aryl-gaba analogues by heck arylation with arenediazonium salts . This suggests that 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to n-boc-2,5-dihydro-1h-pyrrole, it might be involved in the synthesis of ß-aryl-gaba analogues .
特性
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXWYRUSFQKXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)


![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)
![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)
